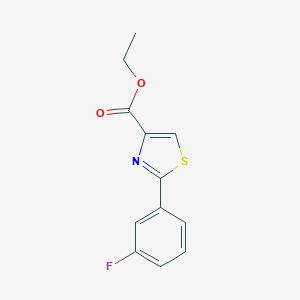

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUVBMWVICIKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569505 | |

| Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-37-3 | |

| Record name | Ethyl 2-(3-fluorophenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" CAS number 306936-31-0 properties

CAS Number: 306936-31-0 (Note: This CAS number is not widely corroborated in public databases. The CAS number 132089-37-3 is more frequently associated with this compound, though with some ambiguity regarding its isomers.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited specific data available for this exact molecule, this guide also incorporates information on closely related thiazole derivatives to provide a broader context for its potential properties and applications.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported in scientific literature. The following table summarizes the available information, primarily sourced from chemical suppliers. It is important to note that experimental values for properties like melting and boiling points are not consistently available.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO₂S | Chem-Impex[1] |

| Molecular Weight | 251.28 g/mol | Chem-Impex[1] |

| Appearance | Yellow liquid | Chem-Impex[1] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

Synthesis and Experimental Protocols

General Experimental Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, this would involve the condensation of a 3-fluorobenzoylthioamide with an ethyl 2-halo-3-oxobutanoate.

Illustrative Protocol (based on related compounds):

-

Thioamide Formation: 3-Fluorobenzaldehyde would be reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane to yield 3-fluorothiobenzamide.

-

Cyclocondensation: The 3-fluorothiobenzamide is then reacted with an equimolar amount of ethyl 2-chloro-3-oxobutanoate in a solvent such as ethanol or isopropanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Data Analysis

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the reviewed literature. However, based on the analysis of closely related compounds, the expected spectral characteristics can be predicted. For instance, the IR spectrum of a similar compound, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, shows characteristic peaks at 3061, 2980 (C-H), 1737 (C=O, ester), 1633 (C=N), and 1210, 766, 689 cm⁻¹[1].

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the thiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Thiazole derivatives have been reported to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties.

For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have been investigated as potent anticancer agents that act through the inhibition of tubulin polymerization[2]. Another study on ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives identified them as potent inducers of Oct3/4, a key transcription factor in pluripotent stem cells, suggesting a potential role in regenerative medicine[3].

The biological activity of thiazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and their capacity to engage in various non-covalent interactions with biological targets.

Potential Experimental Workflow for Biological Screening

Should this compound be investigated for its biological activity, a typical initial screening workflow might involve the following steps:

This guide provides a foundational understanding of this compound based on the currently available, albeit limited, information. Further experimental investigation is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential biological activities. Researchers are encouraged to use the general methodologies presented here as a starting point for their own studies on this and related compounds.

References

- 1. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the available scientific literature on compounds structurally related to Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate. The specific mechanism of action for this exact molecule has not been explicitly detailed in the reviewed literature. The information presented herein is based on the activities of analogous 2-phenylthiazole-4-carboxylate and 2-phenylthiazole-4-carboxamide derivatives and should be considered as a guide for potential research directions.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Derivatives of 2-phenylthiazole-4-carboxylate have emerged as a versatile class of molecules with a diverse range of pharmacological activities. These activities include potential applications as anticancer, antifungal, and enzyme-inhibiting agents. The substitution pattern on the phenyl ring and modifications of the carboxylate group have been shown to significantly influence the biological profile of these compounds. This guide explores the potential mechanisms of action of this compound by examining the established activities of its structural analogs.

Potential Mechanisms of Action

Based on the literature for structurally related compounds, the mechanism of action for this compound could fall into one or more of the following categories:

-

Anticancer Activity:

-

Induction of Apoptosis via Caspase-3 Activation

-

Inhibition of Tubulin Polymerization

-

Inhibition of Receptor Tyrosine Kinase c-Met

-

-

Enzyme Inhibition:

-

Inhibition of Xanthine Oxidase

-

Inhibition of Lanosterol 14α-demethylase (CYP51)

-

Anticancer Activity

Induction of Apoptosis

Several studies on 2-phenylthiazole derivatives have indicated their potential to induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Signaling Pathway:

A Technical Guide to the Predicted Spectroscopic Profile of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The title compound, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, is of interest for its potential applications in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and further development. This guide provides a detailed prediction of its 1H NMR, 13C NMR, IR, and Mass Spectrometry data, alongside a proposed synthetic protocol and experimental workflow.

Proposed Synthesis: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[1][2][3] This involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the proposed reactants are ethyl bromopyruvate and 3-fluorothiobenzamide .

Reaction Scheme:

Experimental Protocols

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluorothiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[1]

-

Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Neutralization: Resuspend the crude product in water and neutralize with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid.[1]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[6]

-

Use the residual solvent peak as an internal reference for chemical shift calibration.[5]

-

-

IR Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[7]

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.[8]

-

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | s | 1H | H-5 (thiazole) |

| ~7.80 | d | 1H | H-6' (phenyl) |

| ~7.70 | dt | 1H | H-2' (phenyl) |

| ~7.45 | m | 1H | H-4' (phenyl) |

| ~7.20 | m | 1H | H-5' (phenyl) |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O (ester) |

| ~162.0 (d, ¹JCF ≈ 245 Hz) | C-3' (C-F) |

| ~161.0 | C-2 (thiazole) |

| ~148.0 | C-4 (thiazole) |

| ~134.0 (d) | C-1' |

| ~130.5 (d) | C-5' |

| ~127.0 | C-5 (thiazole) |

| ~122.0 (d) | C-6' |

| ~116.0 (d) | C-4' |

| ~113.0 (d) | C-2' |

| ~61.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, 1580 | Medium-Strong | C=C aromatic ring stretch |

| ~1540 | Medium | C=N stretch (thiazole) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z | Assignment |

| ~251 | [M]⁺ (Molecular Ion) |

| ~206 | [M - OCH₂CH₃]⁺ |

| ~178 | [M - COOCH₂CH₃]⁺ |

| ~121 | [3-fluorophenyl]⁺ |

Visualized Experimental Workflow

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. bepls.com [bepls.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. Among the diverse array of thiazole-containing scaffolds, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate emerges as a particularly compelling building block for the design and development of novel therapeutics. The strategic incorporation of a 3-fluorophenyl moiety at the 2-position and an ethyl carboxylate at the 4-position of the thiazole ring offers a unique combination of physicochemical properties that can be exploited to modulate biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and structure-activity relationships of this versatile scaffold, supported by detailed experimental protocols and quantitative biological data.

Chemical Properties and Synthesis

The structural features of this compound, including the electron-withdrawing nature of the fluorine atom and the hydrogen bond accepting capability of the ester group, contribute to its potential for engaging in specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀FNO₂S |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |

| CAS Number | Not available |

| Predicted LogP | 3.3 |

| Predicted pKa (most acidic) | 1.5 |

Note: Some properties are predicted due to the limited availability of experimental data for this specific isomer.

The synthesis of this compound can be efficiently achieved through the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize this compound.

Materials:

-

3-Fluorobenzoyl chloride

-

Thioacetamide

-

Ethyl bromopyruvate

-

Ethanol

-

Pyridine

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of 3-Fluorothiobenzamide:

-

In a round-bottom flask, dissolve 3-fluorobenzoyl chloride (1 equivalent) in dry toluene.

-

Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring at room temperature.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-fluorothiobenzamide.

-

-

Synthesis of this compound:

-

To a solution of 3-fluorothiobenzamide (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain this compound.

-

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Medicinal Chemistry Applications

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a 3-fluorophenyl group can enhance metabolic stability and binding affinity through specific electronic and steric interactions. Potential therapeutic applications for derivatives of this compound include antifungal, anticancer, and enzyme inhibitory activities.

Antifungal Activity: CYP51 Inhibition

A significant application of 2-phenylthiazole derivatives is in the development of antifungal agents that target lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[2]

Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives

| Compound ID | R Group (at 2-phenyl) | Target Organism | MIC (µg/mL) | Reference |

| SZ-C14 | H | Candida albicans | 1–16 | [2] |

| B9 | H | Candida albicans | 0.5 | [2] |

| B9 | Cryptococcus neoformans | H | 0.25 | [2] |

| B9 | Candida glabrata | H | 2 | [2] |

Diagram 2: CYP51 Inhibition Signaling Pathway

Caption: Mechanism of action for CYP51 inhibiting antifungal agents.

Anticancer Activity

Thiazole derivatives have been investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation. Some derivatives have shown inhibitory activity against kinases and other enzymes crucial for cancer cell survival.

Table 3: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5c | Human glioblastoma | 10.67 ± 0.94 | [3] |

| 5f | Human glioblastoma | 4.72 ± 3.92 | [3] |

| 5h | Human glioblastoma | 3.20 ± 0.32 | [3] |

Enzyme Inhibition: α-Amylase Inhibitors

Derivatives of 2-phenylthiazole have also been explored as inhibitors of α-amylase, an enzyme that plays a key role in carbohydrate digestion. Inhibition of α-amylase can be a therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia.

Table 4: α-Amylase Inhibitory Activity of Fluorinated Hydrazinylthiazole Derivatives

| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) | Reference |

| Acarbose (Standard) | - | 5.55 ± 0.06 | [4] |

| 3h | 5-chloro-2-hydroxy | 5.14 ± 0.03 | [4] |

| 3f | 3-bromo | 5.88 ± 0.16 | [4] |

| 3b | 2-bromo-4-methyl | 6.87 ± 0.01 | [4] |

Diagram 3: Logical Flow of a Drug Discovery Workflow

Caption: A typical workflow for the discovery of novel thiazole-based drugs.

Structure-Activity Relationships (SAR)

The biological activity of 2-phenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings.

-

Substitution on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as fluorine, can impact the electronic properties of the entire molecule, influencing its interaction with target proteins. The 3-position for the fluorine atom offers a different steric and electronic profile compared to the more commonly studied 4-position, potentially leading to novel binding modes and improved selectivity.

-

Substitution at the Thiazole C4-Position: The ethyl carboxylate group at the C4-position provides a key point for hydrogen bonding and can be further modified to explore different ester or amide derivatives, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule. Structure-activity relationship studies have shown that even small alkyl substituents at the 4-position can significantly affect biological activity.[1]

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, coupled with the diverse biological activities exhibited by its analogs, underscores its potential for the development of novel therapeutic agents. The strategic placement of the 3-fluorophenyl and ethyl carboxylate moieties provides ample opportunities for structural modification and optimization. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in areas such as antifungal, anticancer, and metabolic disease research. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery through the innovative use of privileged heterocyclic structures.

References

- 1. What are Alpha-amylase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Alpha-Amylase inhibition: Significance and symbolism [wisdomlib.org]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" potential as an enzyme inhibitor

An In-depth Technical Guide on the Potential of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate as an Enzyme Inhibitor

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities. Thiazole derivatives have been developed as potent inhibitors of various enzymes, implicating them in the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases. The specific compound, this compound, belongs to the class of 2-phenylthiazole derivatives. While direct enzymatic inhibition data for this exact molecule is not extensively available in the public domain, the analysis of structurally related compounds, particularly those bearing a fluorophenyl moiety, provides a strong basis for predicting its potential as an enzyme inhibitor. This guide synthesizes the available data on analogous compounds to build a comprehensive overview of its potential therapeutic applications, detailing synthetic routes, enzymatic inhibitory data, experimental protocols, and relevant signaling pathways.

Synthetic Pathways

The synthesis of 2-phenylthiazole derivatives, including esters like this compound, can be achieved through established chemical routes. A common method involves the Hantzsch thiazole synthesis or variations thereof, where a thioamide reacts with an α-haloketone. For the target compound, a plausible synthetic route would involve the reaction of 3-fluorobenzothioamide with an ethyl 2-chloro-3-oxobutanoate. Another versatile method is the Suzuki-coupling reaction, which allows for the introduction of the phenyl group at a later stage. For instance, an ethyl 2-bromothiazole-4-carboxylate can be coupled with a (3-fluorophenyl)boronic acid. A generalized synthetic scheme for related thiazole carboxamide derivatives is depicted below.[1][2]

Enzyme Inhibition Potential

Based on studies of structurally similar compounds, this compound holds potential as an inhibitor for several classes of enzymes. The data for these related compounds are summarized below.

c-Met Kinase Inhibition

Derivatives of 4-(3-fluorophenyl)thiazole have been synthesized and evaluated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer.

| Compound | Target | IC50 (nM) | Reference |

| Thiazole carboxamide derivative with 4-F-phenyl | c-Met | 50.15 | [1] |

| Thiazole carboxamide derivative with phenyl | c-Met | 56.64 | [1] |

| Thiadiazole carboxamide derivative with 4-F-phenyl | c-Met | 41.53 | [1] |

| Thiadiazole carboxamide derivative with phenyl | c-Met | 45.67 | [1] |

Cyclooxygenase (COX) Inhibition

Thiazole carboxamide derivatives have been investigated for their inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in inflammation.

| Compound | Target | % Inhibition at 5 µM | Selectivity Ratio (COX-1/COX-2) | Reference |

| 2f (trimethoxyphenyl) | COX-2 | - | 3.67 | [2] |

| 2h | COX-2 | 81.5% | - | [2] |

| 2h | COX-1 | 58.2% | - | [2] |

Note: A higher selectivity ratio indicates greater selectivity for COX-2.

α-Amylase Inhibition

Fluorophenyl-based thiazole derivatives have shown potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism, making them potential candidates for diabetes management.[3]

| Compound | Target | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

| 3h (5-chloro-2-hydroxy) | α-Amylase | 5.14 ± 0.03 | 5.55 ± 0.06 | [3] |

| 3n (thiophen-2-yl) | α-Amylase | 5.77 ± 0.05 | 5.55 ± 0.06 | [3] |

| 3f (3-bromo) | α-Amylase | 5.88 ± 0.16 | 5.55 ± 0.06 | [3] |

| 3b (2-bromo-4-methyl) | α-Amylase | 6.87 ± 0.01 | 5.55 ± 0.06 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of enzyme inhibitory potential. Below are generalized protocols based on published studies for relevant enzyme assays.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of α-amylase, which hydrolyzes starch.

c-Met Kinase Activity Assay

This assay measures the inhibition of the kinase activity of c-Met, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Preparation : Prepare solutions of c-Met enzyme, ATP, and the test compound in assay buffer.

-

Reaction Initiation : In a microplate, add the test compound, followed by the c-Met enzyme. After a brief incubation, initiate the kinase reaction by adding a mixture of ATP and a biotinylated peptide substrate.

-

Incubation : Incubate the plate at room temperature to allow for phosphorylation of the substrate.

-

Detection : Stop the reaction and detect the phosphorylated substrate by adding a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

Signal Reading : After another incubation period, read the TR-FRET signal on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis : Calculate the percentage of inhibition based on controls and determine the IC50 value for the test compound.

Potential Signaling Pathways

The inhibitory action of this compound on specific enzymes can modulate key cellular signaling pathways. For instance, as an inhibitor of c-Met kinase, it could interfere with the HGF/c-Met signaling pathway, which is crucial in cell proliferation, migration, and survival, and is often dysregulated in cancer.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Technical Guide for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in the field of anticancer research. While direct experimental data on this specific molecule is limited, this document consolidates information on its synthesis, anticipated biological activities, and potential mechanisms of action based on structurally related thiazole derivatives. This guide also includes detailed experimental protocols for the evaluation of its anticancer properties, aiming to facilitate further investigation into its therapeutic potential.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] The incorporation of a fluorine atom into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profile. The presence of a 3-fluorophenyl group on the thiazole ring of this compound suggests it may possess noteworthy anticancer activity. This guide serves as a foundational resource for researchers looking to explore the potential of this specific molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[3][4] This method involves the condensation of an α-haloketone with a thioamide. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-fluorobenzaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization.

Materials:

-

3-Fluorobenzothioamide

-

Ethyl bromopyruvate

-

Ethanol (or other suitable solvent like THF)

-

Sodium bicarbonate (or other mild base)

-

Reaction vessel

-

Stirrer and heating mantle

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluorobenzothioamide (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Isolation: The product will likely precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Anticipated Anticancer Profile and Mechanism of Action

In Vitro Cytotoxicity of Related Compounds

Studies on various fluorophenyl-thiazole and thiadiazole derivatives have demonstrated moderate to significant cytotoxic activity against a range of cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |

| Fluorophenyl-thiadiazole derivatives | MCF-7 (Breast) | ≈ 52-55 | [5] |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung), Bel7402 (Liver), HCT-8 (Colon) | Varied, with the most active showing 48% inhibition at 5 µg/mL | [6] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma) | 10.8 - 11.6 | [7] |

| Thiazole-integrated pyrrolotriazinones | MCF-7, A549, HepG2 | Varied based on substitution | [5] |

Based on this data, it is reasonable to hypothesize that this compound will exhibit cytotoxic effects against various cancer cell lines, with IC50 values potentially in the micromolar range.

Potential Mechanisms of Action and Signaling Pathways

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms.[1][8] The specific pathway affected often depends on the substitution pattern of the thiazole core.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Technical Guide for Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate as a novel anti-inflammatory agent. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on structurally similar thiazole derivatives to build a strong case for its investigation. This guide covers the general synthesis, established anti-inflammatory testing protocols, and the likely molecular mechanisms of action, including the inhibition of key inflammatory mediators. All quantitative data from analogous compounds is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The thiazole ring is a core structural motif in numerous clinically approved drugs and experimental agents with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The anti-inflammatory properties of thiazole derivatives are particularly noteworthy, with many compounds demonstrating potent inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[3][4]

This compound is a specific derivative that holds promise as a modulator of inflammation. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This guide will explore the scientific rationale for investigating this compound in anti-inflammatory studies, drawing upon the wealth of data available for its structural analogs.

Synthesis of Thiazole Derivatives

The synthesis of the thiazole core is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[1] This typically involves the condensation of a thioamide with an α-haloketone. For the specific synthesis of ethyl 2-aryl-thiazole-4-carboxylates, a common route involves the reaction of a substituted benzoylthiourea with ethyl bromopyruvate.

While a specific protocol for this compound is not detailed in the provided search results, a general synthetic scheme can be extrapolated from the synthesis of similar compounds.[5]

General Synthetic Pathway:

Caption: General synthesis scheme for this compound.

In Vitro Anti-Inflammatory Evaluation

A battery of in vitro assays is crucial to determine the anti-inflammatory profile of a test compound. Based on studies of analogous thiazole derivatives, the following assays are recommended for this compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory process, leading to the production of prostaglandins and leukotrienes, respectively.[6] Many thiazole derivatives have been identified as potent inhibitors of these enzymes, particularly COX-2 and 5-LOX.[7]

Experimental Protocol: COX Inhibition Assay (General)

A common method to assess COX-1 and COX-2 inhibition is a colorimetric or fluorometric assay.

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the natural substrate.

-

Assay Procedure:

-

The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl).

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The production of prostaglandin G2 (PGG2) is measured. This is often done indirectly by measuring the peroxidase activity of COX, using a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

The absorbance or fluorescence is measured, and the percentage of inhibition is calculated relative to a vehicle control.

-

IC50 values are determined from the dose-response curves.

-

Experimental Protocol: 5-LOX Inhibition Assay (General)

-

Enzyme Source: Human polymorphonuclear leukocytes (PMNs) or a purified recombinant 5-LOX enzyme can be used.

-

Substrate: Linoleic acid or arachidonic acid.

-

Assay Procedure:

-

The test compound is pre-incubated with the enzyme preparation.

-

The reaction is started by adding the substrate.

-

The formation of the hydroperoxy derivative is monitored spectrophotometrically at 234 nm.

-

The percentage of inhibition is calculated, and IC50 values are determined.

-

Quantitative Data for Analogous Thiazole Derivatives (COX/LOX Inhibition):

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thiazole Carboxamides | COX-1 | 2.65 - >100 | - | [8] |

| COX-2 | 0.191 - 4.92 | 1.14 - 2.766 | [8] | |

| 4-Arylthiazole Derivatives | 5-LOX | ~10 | - | [9] |

| Thiourea/Thiazole Derivatives | COX-1 | 5.55 | - | [7] |

| COX-2 | 0.09 | 61.7 | [7] | |

| 5-LOX | 0.38 | - | [7] |

Cytokine Inhibition Assays

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory response.[10][11] The ability of a compound to inhibit the production of these cytokines is a key indicator of its anti-inflammatory potential.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Stimulant: Lipopolysaccharide (LPS) is a potent inducer of pro-inflammatory cytokine production.

-

Assay Procedure:

-

Cells are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

LPS is then added to the culture medium to stimulate the cells.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control.

-

Caption: Workflow for cytokine inhibition assay.

In Vivo Anti-Inflammatory Evaluation

In vivo models are essential for assessing the efficacy and safety of a potential anti-inflammatory drug in a whole organism.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Experimental Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound, this compound, is administered orally or intraperitoneally at various doses. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac is used as a positive control.

-

After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.

-

The paw volume is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

-

Quantitative Data for Analogous Thiazole Derivatives (Carrageenan-Induced Paw Edema):

| Compound Class | Dose (mg/kg) | % Inhibition of Edema | Time Point (hours) | Reference |

| Substituted Phenyl Thiazoles | - | Appreciable activity | 3 | [4] |

| Thiazole Acetates | 100 | Up to 78.8% | 3 | [3] |

| Thiazole Derivatives | 5, 10, 20 | 45.47 - 61.64% | 1-5 | [12] |

Potential Mechanisms of Action

Based on the data from related thiazole derivatives, this compound is likely to exert its anti-inflammatory effects through the modulation of key inflammatory pathways.

Inhibition of Arachidonic Acid Metabolism

The primary mechanism is anticipated to be the dual inhibition of COX-2 and 5-LOX enzymes. This would lead to a reduction in the synthesis of prostaglandins and leukotrienes, which are potent mediators of pain, swelling, and other inflammatory responses.

Caption: Inhibition of Arachidonic Acid Pathway.

Modulation of Pro-inflammatory Cytokine Signaling

By inhibiting the production of TNF-α and IL-6, the compound could disrupt the cytokine cascade that amplifies and sustains the inflammatory response. The underlying mechanism may involve the inhibition of signaling pathways such as NF-κB and MAPKs, which are critical for the transcription of pro-inflammatory genes.

Caption: Potential modulation of inflammatory signaling pathways.

Conclusion and Future Directions

The extensive body of research on thiazole derivatives strongly supports the investigation of this compound as a promising anti-inflammatory agent. The established synthetic routes and a clear roadmap for in vitro and in vivo evaluation provide a solid foundation for its preclinical development.

Future studies should focus on:

-

Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol for this compound needs to be established, along with comprehensive analytical characterization.

-

Comprehensive In Vitro Profiling: The compound should be screened against a panel of inflammatory targets, including COX-1, COX-2, various lipoxygenases, and a broad range of cytokines.

-

In Vivo Efficacy and Safety: Following promising in vitro results, the compound should be evaluated in various animal models of inflammation to determine its efficacy, therapeutic window, and potential side effects.

-

Mechanism of Action Studies: Detailed molecular studies should be conducted to elucidate the precise mechanism by which this compound exerts its anti-inflammatory effects.

By systematically following the experimental strategies outlined in this guide, researchers can effectively explore the therapeutic potential of this promising thiazole derivative.

References

- 1. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Properties of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Technical Guide

The thiazole core is a prominent scaffold in medicinal chemistry, with a diverse range of derivatives exhibiting significant pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[1][2] The functionalization of the thiazole ring at various positions allows for the fine-tuning of its biological activity. The subject of this guide, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, belongs to the class of 2-aryl-thiazole-4-carboxylates, which have been a focus of antimicrobial research.

Predicted Antimicrobial Profile

Based on the structure-activity relationships (SAR) of similar thiazole derivatives, it is plausible that this compound would exhibit activity against a spectrum of bacterial and fungal pathogens. The presence of a fluorinated phenyl ring at the 2-position is a common feature in many bioactive compounds and can influence properties such as lipophilicity and metabolic stability, which in turn can affect antimicrobial potency.

Antimicrobial Activity of Structurally Related Thiazole Derivatives

To provide a predictive baseline for the antimicrobial potential of this compound, the following tables summarize the quantitative antimicrobial data for structurally analogous compounds found in the literature. These derivatives share the core 2-phenylthiazole-4-carboxylate scaffold, with variations in substitution patterns.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [3] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | >100 | [3] |

| 2-Phenyl-1,3-thiazole derivative 11 | Staphylococcus aureus | 150-200 | [4] |

| 2-Phenyl-1,3-thiazole derivative 11 | Escherichia coli | 150-200 | [4] |

| 2-Phenyl-1,3-thiazole derivative 12 | Staphylococcus aureus | 125-150 | [4] |

| 2-Phenyl-1,3-thiazole derivative 12 | Escherichia coli | 125-150 | [4] |

| Thiazole derivative 3 | Staphylococcus aureus | 230-700 | [2] |

| Thiazole derivative 3 | Escherichia coli | 230-700 | [2] |

| Thiazole derivative 4 | Escherichia coli | 170 | [2] |

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 2-Phenyl-1,3-thiazole derivative 11 | Aspergillus niger | 150-200 | [4] |

| 2-Phenyl-1,3-thiazole derivative 12 | Aspergillus niger | 125-150 | [4] |

| Thiazole derivative 9 | Various Fungi | 60-230 | [2] |

Experimental Protocols for Antimicrobial Screening

The following methodologies are commonly employed in the evaluation of the antimicrobial properties of novel thiazole derivatives and would be applicable for testing this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard and widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Microbial Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 18-24 hours.

-

Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Incubation:

-

The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

-

Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

-

Preparation of Agar Plates:

-

A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium in a petri dish.

-

-

Application of Test Compound:

-

Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

-

A defined volume of the test compound solution at a specific concentration is added to each well.

-

-

Incubation:

-

The plates are incubated under appropriate conditions for 18-24 hours.

-

-

Measurement of Inhibition Zone:

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

-

Visualizations

Experimental Workflow for Antimicrobial Screening

References

- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential drug candidate. This technical guide provides a comprehensive overview of the methodologies and experimental protocols for evaluating the solubility and stability of this compound, in line with industry best practices and regulatory guidelines. The data presented herein is illustrative, based on typical results for similar small molecules, and serves as a template for reporting such findings.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] Poor solubility can lead to low absorption and limited efficacy.[2] Both kinetic and thermodynamic solubility are important parameters to assess during drug development.[2][3]

Experimental Protocols

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Protocol:

-

An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, and purified water).

-

The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

After incubation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

The supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic solubility assays are valuable for early-stage drug discovery due to their high-throughput nature.[1][2] A common method is nephelometry, which measures light scattering from precipitated particles.[1]

Protocol:

-

A stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[2]

-

A small aliquot of the stock solution is added to a series of aqueous buffers in a microtiter plate.

-

The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

-

The turbidity of each well is measured using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Data Presentation

The following tables present hypothetical solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound

| Medium (pH) | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl (1.2) | 25 | 15.2 |

| Acetate Buffer (4.5) | 25 | 25.8 |

| Phosphate Buffer (6.8) | 25 | 30.1 |

| Purified Water | 25 | 28.5 |

| 0.1 N HCl (1.2) | 37 | 22.7 |

| Acetate Buffer (4.5) | 37 | 38.9 |

| Phosphate Buffer (6.8) | 37 | 45.3 |

| Purified Water | 37 | 42.6 |

Table 2: Kinetic Solubility of this compound

| Medium (pH) | Temperature (°C) | Solubility (µg/mL) |

| Phosphate Buffered Saline (7.4) | 25 | > 100 |

Stability Studies

Stability testing provides evidence of how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are essential for determining the re-test period and recommended storage conditions.[4]

Experimental Protocols

These studies are conducted according to ICH guidelines.[4][5][6]

Protocol:

-

Samples of this compound are packaged in a container closure system that simulates the proposed packaging for storage and distribution.[4][7]

-

The packaged samples are stored under the following conditions:

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyzed for various parameters.[4][5][6][8]

-

The analysis includes tests for appearance, assay, degradation products, and any other critical quality attributes.

Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways.[9][10] This helps in developing and validating stability-indicating analytical methods.[9][11]

Protocol:

-

Acid Hydrolysis: The compound is dissolved in a suitable acidic solution (e.g., 0.1 N HCl) and heated.

-

Base Hydrolysis: The compound is dissolved in a suitable basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[11][12]

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60°C).

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Samples are analyzed at various time points to determine the extent of degradation, with a target degradation of 5-20% being generally recommended.[9][11]

Data Presentation

The following tables present hypothetical stability data for this compound.

Table 3: Long-Term Stability Data (25 °C / 60% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.15 |

| 3 | Conforms | 99.7 | 0.18 |

| 6 | Conforms | 99.6 | 0.21 |

| 12 | Conforms | 99.5 | 0.25 |

| 24 | Conforms | 99.2 | 0.35 |

Table 4: Accelerated Stability Data (40 °C / 75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.15 |

| 3 | Conforms | 99.1 | 0.45 |

| 6 | Conforms | 98.5 | 0.78 |

Table 5: Forced Degradation Study Results

| Stress Condition | Duration | Assay (%) | Major Degradant (%) |

| 0.1 N HCl (60 °C) | 24 h | 92.1 | 4.5 (RRT 0.85) |

| 0.1 N NaOH (60 °C) | 8 h | 88.5 | 7.2 (RRT 0.72) |

| 3% H₂O₂ (RT) | 24 h | 95.3 | 2.1 (RRT 1.15) |

| Dry Heat (80 °C) | 48 h | 98.9 | 0.5 (RRT 0.92) |

| Photostability | ICH Q1B | 99.2 | 0.3 (RRT 1.08) |

Visualizations

Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide outlines the fundamental experimental procedures for characterizing the solubility and stability of this compound. The provided protocols and data tables serve as a robust framework for researchers and drug development professionals to generate and present critical data necessary for the progression of this compound. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data that is essential for regulatory submissions and for making informed decisions throughout the drug development lifecycle.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. fdaghana.gov.gh [fdaghana.gov.gh]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. qlaboratories.com [qlaboratories.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Forced Degradation Studies - STEMart [ste-mart.com]

Unlocking the Therapeutic Potential of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a specific derivative within this versatile class. While its direct biological target is not yet fully elucidated in publicly available literature, its structural similarity to other well-characterized thiazole-containing compounds provides a strong foundation for a systematic approach to target identification and validation.

This technical guide outlines a comprehensive strategy for researchers to identify the molecular targets of this compound, validate these targets, and elucidate its mechanism of action. The methodologies described herein are based on established practices in drug discovery and are supported by findings from research on analogous thiazole derivatives.

Hypothesized Target Classes Based on Structural Analogs

Based on the extensive research into thiazole derivatives, several potential target classes for this compound can be hypothesized. These include:

-

Protein Kinases: Numerous thiazole derivatives have been identified as potent kinase inhibitors. For instance, certain derivatives have shown inhibitory activity against c-Met kinase, a key target in cancer therapy.[3][4]

-

Tubulin: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Some 2-arylthiazolidine-4-carboxylic acid amides, which share a structural resemblance, have been found to exert their anticancer effects by inhibiting tubulin polymerization.[5]

-

Cyclooxygenase (COX) Enzymes: Thiazole carboxamides have been designed and synthesized as selective COX-2 inhibitors, indicating a potential role in inflammation and pain pathways.[6]

-

Other Enzymes: The thiazole scaffold has been incorporated into inhibitors of various other enzymes, such as α-amylase, suggesting a potential role in metabolic disorders.[7]

-

Transcription Factors: Some thiazole derivatives have been shown to induce the expression of key transcription factors like Oct3/4, which is crucial for pluripotency, hinting at a role in cellular reprogramming or developmental pathways.[8]

A Systematic Approach to Target Identification

A multi-pronged approach is recommended to identify the direct molecular target(s) of this compound. This involves a combination of affinity-based, activity-based, and cell-based methodologies.

Diagram 1: General Workflow for Target Identification and Validation

Caption: A general workflow for the systematic identification and validation of a drug target.

Affinity-Based Methods

These methods aim to isolate target proteins based on their physical interaction with the compound.

2.1.1. Affinity Chromatography

This classic technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol:

-

Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker position should be chosen carefully to minimize disruption of the pharmacophore.

-

Immobilization: Covalently attach the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).

-

Affinity Pull-down: Incubate the cell lysate with the compound-conjugated resin. As a negative control, incubate the lysate with an unconjugated resin.

-

Washing: Wash the resin extensively with buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins, for example, by using a high concentration of the free compound or by changing the pH or salt concentration.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Diagram 2: Experimental Workflow for Affinity Chromatography

Caption: A simplified workflow for identifying protein targets using affinity chromatography.

Activity-Based Methods

These methods rely on screening the compound against panels of known biological targets.

2.2.1. Broad Kinase Profiling

Given that many thiazole derivatives are kinase inhibitors, screening against a large panel of kinases is a logical first step.

Experimental Protocol:

-

Select a Kinase Panel: Utilize a commercially available kinase profiling service that offers assays for a broad range of human kinases (e.g., >400 kinases).

-

Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) to identify initial "hits."

-

Dose-Response Analysis: For the hits identified in the primary screen, perform dose-response experiments to determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme's activity).

Cell-Based Methods

These methods assess target engagement within a more physiologically relevant cellular environment.

2.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a protein's thermal stability increases upon ligand binding.

Experimental Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of a specific protein of interest (a putative target) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Diagram 3: Experimental Workflow for CETSA

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Target Validation

Once putative targets have been identified, their biological relevance to the compound's mechanism of action must be validated.

Direct Binding Assays

These biophysical techniques confirm a direct interaction between the compound and the purified target protein and quantify the binding affinity.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

-

Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the compound over it to measure real-time binding kinetics (kon and koff) and determine the Kd.

Biochemical and Enzymatic Assays

If the putative target is an enzyme, its functional modulation by the compound must be confirmed using in vitro assays with the purified protein.

Experimental Protocol (Example for a Kinase):

-

Obtain Purified Enzyme: Obtain the purified, active form of the candidate kinase.

-

Set up Kinase Assay: Use a standard kinase assay format (e.g., ADP-Glo™, LanthaScreen™) that measures the phosphorylation of a specific substrate.

-

IC50 Determination: Perform a dose-response experiment with this compound to determine its IC50 value against the purified kinase.

Cellular Functional Assays

These experiments aim to link the biochemical activity of the compound on its target to a cellular response.

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the cellular phenotype of the compound (e.g., apoptosis, cell cycle arrest) is diminished in these cells, it provides strong evidence that the compound acts through that target.

-

Downstream Signaling Analysis: If the target is part of a known signaling pathway (e.g., a kinase), use Western blotting to examine the phosphorylation status of downstream substrates. A compound-induced change in the phosphorylation of these substrates that is consistent with target inhibition validates the mechanism of action.

Diagram 4: Hypothetical Kinase Signaling Pathway

Caption: A generic kinase signaling cascade that could be inhibited by the compound.

Data Presentation

Quantitative data from the validation experiments should be summarized for clear comparison.

Table 1: Hypothetical Biochemical and Cellular Data for this compound

| Assay Type | Target/Cell Line | Endpoint | Value |

| Binding Affinity | |||

| Surface Plasmon Resonance | Purified Kinase X | Kd | 150 nM |

| Isothermal Titration Calorimetry | Purified Kinase X | Kd | 180 nM |

| Enzyme Inhibition | |||

| In vitro Kinase Assay | Purified Kinase X | IC50 | 250 nM |

| Cellular Activity | |||

| Anti-proliferative Assay | Cancer Cell Line A | GI50 | 1.2 µM |

| Anti-proliferative Assay | Cancer Cell Line B | GI50 | 2.5 µM |

| Target Engagement | |||

| CETSA | Cancer Cell Line A | ΔTm | +4.2 °C |

Table 2: Kinase Selectivity Profile

| Kinase | % Inhibition at 1 µM | IC50 (nM) |

| Kinase X (Putative Target) | 95% | 250 |

| Kinase Y | 45% | > 10,000 |

| Kinase Z | 15% | > 10,000 |

Conclusion

The journey to elucidate the mechanism of action for a novel compound like this compound is a systematic and multi-faceted process. By leveraging the wealth of information available for the broader class of thiazole derivatives, researchers can formulate well-grounded hypotheses about its potential biological targets. The integrated approach of affinity-based, activity-based, and cell-based methods, followed by rigorous biophysical and cellular validation, as outlined in this guide, provides a robust framework for confidently identifying and validating the molecular target(s) of this promising compound. This, in turn, will be crucial for its future development as a potential therapeutic agent.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Agrochemical Potential of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in the development of biologically active compounds, demonstrating a broad spectrum of applications in both pharmaceuticals and agrochemicals. Its derivatives have been successfully commercialized as fungicides and insecticides. This technical guide consolidates the current understanding and future potential of a specific analogue, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, in the field of agrochemical research. While direct studies on this compound are not extensively published, this document extrapolates its potential based on the well-documented activities of structurally related 2-arylthiazole-4-carboxylate derivatives.

Synthetic Pathways

The synthesis of this compound can be achieved through several established methods for creating 2-arylthiazole-4-carboxylates. The most common and efficient route is a variation of the Hantzsch thiazole synthesis.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

A widely adopted method for synthesizing the thiazole ring involves the reaction of an α-haloketone with a thioamide. For the target compound, this would involve the reaction of ethyl 2-chloroacetoacetate with 3-fluorothiobenzamide.

Materials:

-

3-fluorobenzaldehyde

-

Ammonia

-

Hydrogen sulfide or Lawesson's reagent

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Synthesis of 3-fluorothiobenzamide: 3-fluorobenzaldehyde is reacted with ammonia to form the corresponding imine, which is then treated with a sulfurizing agent like hydrogen sulfide or Lawesson's reagent to yield 3-fluorothiobenzamide.

-

Cyclization Reaction: An equimolar amount of 3-fluorothiobenzamide and ethyl 2-chloroacetoacetate are dissolved in ethanol.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Agrochemical Activities

Based on extensive research into analogous compounds, this compound is predicted to exhibit significant fungicidal activity and potentially some herbicidal effects.

Fungicidal Activity